Journal Name:Liquid Crystals Reviews
Journal ISSN:2168-0396
IF:3.7
Journal Website:http://www.ingentaconnect.com/content/2168-0396
Year of Origin:0
Publisher:Taylor and Francis Inc.
Number of Articles Per Year:8
Publishing Cycle:
OA or Not:Not
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2022-03-21 , DOI: 10.1007/s10874-022-09432-5
A Raman lidar system was operated along with the Microtops sunphotometer measurements to carry out the study of the variation of the optical properties of aerosols over Palampur (32.11° N and 76.53° E), India from 17th April to 11th May 2019. The lidar system is furnished with Raman (N2) channel and depolarization channel allowing independent measurement of Lidar Ratio (LR) and linear depolarization ratio. The study reveals that the majority of the aerosols approximately were restricted within the planetary boundary layer (PBL) and very less loading was present in the free troposphere over the study location. The particle loading over the study period was found to be very less with aerosol backscatter coefficient (at 355 nm) ranging from ∼0.13 Mm−1sr−1 to ∼7.25 Mm−1sr−1 with mean value of 2.67 ± 0.82 Mm−1sr−1 and it is well supplemented by the mean aerosol optical depth (AOD) of 0.37 ± 0.13 obtained from Microtops Sunphotometer. The average lidar ratio values for 0-1 km altitude (L1) 72 ± 13sr, for 1-2 km (L2) altitude 55 ± 8sr, for 2-3 km (L3) 54 ± 15sr were observed as suggesting dominance of the biomass burning aerosols and anthropogenic aerosols. The particle depolarization ratio (355 nm) values were found from approximately 4.8 ± 2.7% to 11.5 ± 1.9% with the mean value of 7 ± 1.3% suggesting the presence of non-spherical particles. To trace the sources of the pollution, we derived the HYSPLIT trajectory which shows the majority of the movement was from local sources.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2021-04-08 , DOI: 10.1007/s10874-021-09420-1
Pre and Post-Monsoon levels of ambient SO2, NO2, PM2.5 and the trace metals Fe, Cu, etc. were measured at industrial and residential regions of the Kochi urban area in South India for a period of two years. The mean PM2.5, SO2 and NO2 concentrations across all sites were 38.98 ± 1.38 µg/m3, 2.78 ± 0.85 µg/m3 and 11.90 ± 4.68 µg/m3 respectively, which is lower than many other Indian cities. There was little difference in any on the measured species between the seasons. A few sites exceeded the NAAQS (define acronym and state standard) and most of the sites exceeded WHO (define acronym and state standard) standard for PM2.5. The average trace metal concentrations (ng/m3) were found to be Fe (32.58) > Zn (31.93) > Ni (10.13) > Cr (5.48) > Pb (5.37) > Cu (3.24). The maximum concentration of trace metals except Pb were reported in industrial areas. The enrichment factor, of metals relative to crustal material, indicated anthropogenic dominance over natural sources for the trace metal concentration in Kochi’s atmosphere. This work demonstrates the importance of air quality monitoring in this area.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2022-01-23 , DOI: 10.1007/s10874-022-09429-0
This study presents the chemical composition (carbonaceous and nitrogenous components) of aerosols (PM2.5 and PM10) along with stable isotopic composition (δ13C and δ15N) collected during winter and the summer months of 2015–16 to explore the possible sources of aerosols in megacity Delhi, India. The mean concentrations (mean ± standard deviation at 1σ) of PM2.5 and PM10 were 223 ± 69 µg m−3 and 328 ± 65 µg m−3, respectively during winter season whereas the mean concentrations of PM2.5 and PM10 were 147 ± 22 µg m−3 and 236 ± 61 µg m−3, respectively during summer season. The mean value of δ13C (range: − 26.4 to − 23.4‰) and δ15N (range: 3.3 to 14.4‰) of PM2.5 were − 25.3 ± 0.5‰ and 8.9 ± 2.1‰, respectively during winter season whereas the mean value of δ13C (range: − 26.7 to − 25.3‰) and δ15N (range: 2.8 to 11.5‰) of PM2.5 were − 26.1 ± 0.4‰ and 6.4 ± 2.5‰, respectively during the summer season. Comparison of stable C and N isotopic fingerprints of major identical sources suggested that major portion of PM2.5 and PM10 at Delhi were mainly from fossil fuel combustion (FFC), biomass burning (BB) (C-3 and C-4 type vegitation), secondary aerosols (SAs) and road dust (SD). The correlation analysis of δ13C with other C (OC, TC, OC/EC and OC/WSOC) components and δ15N with other N components (TN, NH4+ and NO3−) are also support the source identification of isotopic signatures.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2022-10-13 , DOI: 10.1007/s10874-022-09444-1
Aerosol affect the climate in number of ways. In order to investigate these effects, we need a deep insight into aerosols optical, physical and radiative properties. So, to understand aerosols climatology, we investigate the properties of aerosols such as aerosol optical depth (AOD) (500 nm), Angstrom exponent (AE) (440–870 nm), single scattering albedo (SSA), refractive index (RI) and aerosols radiative forcing (ARF). For this purpose, we select four different AErosol RObotic NETwork (AERONET) sites located in four different continents; Kanpur, (India) Asia, Sao-Paulo, (Brazil) Southern America, IIorin, (Nigeria) Africa and Canberra, Australia. High AOD and AE is found (AOD = 0.90, AE = 1.31) in November at Kanpur and in September (AOD = 0.39, AE = 1.48) at Sao-Paulo. High AOD (1.06 and 1.12) over IIorin in January and February is found because of fog and haze. SSA shows decreasing trend with increasing wavelengths having minimum value (0.88 and 0.78 at 1020 nm) during the months of DJF and SON over Sao-Paulo and Canberra respectively. The highest value of SSA (~ 0.96) is found during the months of MAM over IIorin because of presence of coarse aerosols. The low value of SSA over Kanpur during DJF months shows dominance of fine urban/ biomass burning aerosols. Based on the values of AOD, AE and SSA, Canberra is the most pristine site. The estimated ARF values indicate that Kanpur and Ilorin sites exhibit higher TOA and BOA values as compared to Sao-Paulo. ARF at ATM is observed to be 7.4 Wm−2 higher during JJA months and 10.1 Wm−2 during SON months than MAM months over Kanpur. We have also observed lowest ARF efficiency (FeffBOA) of − 181 Wm−2 AOD−1550 nm during MAM months for Sao-Paulo while the highest value of − 297 Wm−2 AOD−1550 nm is observed during DJF months for Kanpur.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2022-01-20 , DOI: 10.1007/s10874-021-09428-7
At the pandemic of COVID-19, the movement of business and other non-essential activities were majorly restricted at the end of March 2020 in India and continued in different lockdown phases until June 2020. By categorically, studying sensitivity towards anthropogenic factors with other environmental implications in urban Indian cities during phase-wise lockdown scenarios will pave the way for a refined Clean Air Programme (CAP). In this study, the aerosol particulate matter variations between the lockdown phases in both spatial and temporal scales have been explored along with cities exceeding national ambient air quality (NAAQ) standards covering different geographical regions of India for their air quality level. The results of the spatial pattern of Copernicus Atmosphere Monitoring System (CAMS) near-real-time data showed a negative change both in Aerosol Optical Depth (AOD) (-0.2 to 0.1) and black carbon AOD (bcAOD) (-0.9 to -0.75). The changes were evident in successive phases of lockdown with an overall AOD reduction of about 70–90%. Southern urban cities showed a significant impact of mobile sources from temporal analysis than other cities. Principal Component Analysis (PCA) for effects of pollutants by anthropogenic factors (mobile and point source) and meteorological factors (wind speed, wind direction, solar radiation, relative humidity) revealed the two significant driving factors. PM reduction was about 50–70%, predominantly due to anthropogenic factors. The factor analysis revealed the influence of meteorological factors between the major urban cities (Delhi, Kolkata, Mumbai, Chennai, Bengaluru, and Hyderabad). Cities that exceed NAAQ standard performed well during phase-wise lockdowns, exceptional to cities in Gangetic plain. This study helps to frame region-specific strategic action plans for the CAP.
Aerosol removal coefficients based on 7 Be, 210 Pb, and 210 Po radionuclides in the urban atmosphere
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2021-05-18 , DOI: 10.1007/s10874-021-09422-z
In this study, the aerosol removal coefficients based on 7Be, 210Pb and 210Po radionuclides in the urban air, in Lodz, Poland, were investigated over 3 years, between May 2014 and December 2017. Results representing the summer/warm and winter/cold seasons were applied to quantity and quality estimates of aerosol removal processes. The values for the removal processes were closely dependent on the meteorological conditions; therefore, a set of nine meteorological parameters was employed in the analysis. The multiple regression method was applied to explain the relationship between the removal coefficients of aerosols and independent factors identified using Principal Component Analysis.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2019-12-11 , DOI: 10.1007/s10874-019-09397-y
The rapid economic development and significant expansion of urban agglomerations in China have resulted in issues associated with haze and photochemical smog. Central China, a transitional zone connecting the eastern coast and western interior, suffers from increasing atmospheric pollution. This study performed a spatio-temporal analysis of fine particulate matter (PM2.5) pollution in Changsha, a provincial capital located in central China. Samples of PM2.5 were collected at five different functional areas from September 2013 to August 2014. The PM2.5 concentration at the five sampling sites was the highest in winter and the lowest in summer, with an average annual PM2.5 concentration of 105.2 ± 11.0 μg/m3. On average, residential sites had the highest concentrations of PM2.5 while suburban sites had the lowest. We found that inorganic ionic species were dominant (~48%), organic species occupied approximately 25%, whereas EC (~3.7%) contributed insignificantly to the total PM2.5 mass. Ion balance calculations show that the PM2.5 samples at all sites were acidic, with increased acidity in spring and summer compared with autumn and winter. Air quality in Changsha is controlled by four major air masses: (1) Wuhan and the surrounding urban clusters, (2) the Changsha-Zhuzhou-Xiangtan urban agglomeration and the surrounding cities, and (3) southern and (4) eastern directions. The north–south transport channel is the most significant air mass trajectory in Changsha and has a significant impact on PM2.5 pollution.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2019-05-14 , DOI: 10.1007/s10874-019-09391-4
Lightning is an important source of nitrogen oxides (LNOx). The actual global production of LNOx is still largely uncertain. One of the reasons for this uncertainty is the limited available observation data. We measured the concentrations of total reactive nitrogen (NOy), nitric oxide (NO) and nitrogen dioxides (NO2) and then obtained NOx oxidation products (NOz: NOz = NOy - NOx) at a station at the top of Mount Fuji (3776 m a.s.l.) during the summer of 2017. Increases in NOy and NO2 were observed on 22 August 2017. These peaks were unaccompanied by increases in CO, which suggested that the observed air mass did not contain emissions from combustion. The backward trajectories of the above air mass indicated that it moved across areas where lightning occurred. The NOy concentration was also calculated by using a chemical transport model, which did not take NOx produced by lightning into account. Therefore, the NOy concentration due to lightning can be inferred by subtracting the calculated NOy from the observed NOy concentrations. The concentration of NOy at 13:00 on 22 August 2017 originating from lightning was estimated to be 1.11 ± 0.02 ppbv, which comprised 97 ± 2% of the total NOy concentration. The fractions of NO2 and NOz in the total NOy were 0.54 ± 0.01 and 0.46 ± 0.03, respectively. The NO concentration was below the detection limit. We firstly observed increase of concentrations of NOy originating from lightning by ground-based observation and demonstrated the quantitative estimates of LNOx using model-based calculation.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2021-10-11 , DOI: 10.1007/s10874-021-09427-8
Size-segregated aerosol particles were collected using a high volume MOUDI sampler at a coastal urban site in Xiamen Bay, China, from March 2018 to June 2020 to examine the seasonal characteristics of aerosol and water-soluble inorganic ions (WSIIs) and the dry deposition of nitrogen species. During the study period, the annual average concentrations of PM1, PM2.5, PM10, and TSP were 14.8 ± 5.6, 21.1 ± 9.0, 35.4 ± 14.2 μg m−3, and 45.2 ± 21.3 μg m−3, respectively. The seasonal variations of aerosol concentrations were impacted by the monsoon with the lowest value in summer and the higher values in other seasons. For WSIIs, the annual average concentrations were 6.3 ± 3.3, 2.1 ± 1.2, 3.3 ± 1.5, and 1.6 ± 0.8 μg m−3 in PM1, PM1-2.5, PM2.5–10, and PM>10, respectively. In addition, pronounced seasonal variations of WSIIs in PM1 and PM1-2.5 were observed, with the highest concentration in spring-winter and the lowest in summer. The size distribution showed that SO42−, NH4+ and K+ were consistently present in the submicron particles while Ca2+, Mg2+, Na+ and Cl− mainly accumulated in the size range of 2.5–10 μm, reflecting their different dominant sources. In spring, fall and winter, a bimodal distribution of NO3− was observed with one peak at 2.5–10 μm and another peak at 0.44–1 μm. In summer, however, the fine mode peak disappeared, likely due to the unfavorable conditions for the formation of NH4NO3. For NH4+ and SO42−, their dominant peak at 0.25–0.44 μm in summer and fall shifted to 0.44–1 μm in spring and winter. Although the concentration of NO3–N was lower than NH4–N, the dry deposition flux of NO3–N (35.77 ± 24.49 μmol N m−2 d−1) was much higher than that of NH4–N (10.95 ± 11.89 μmol N m−2 d−1), mainly due to the larger deposition velocities of NO3–N. The contribution of sea-salt particles to the total particulate inorganic N deposition was estimated to be 23.9—52.8%. Dry deposition of particulate inorganic N accounted for 0.95% of other terrestrial N influxes. The annual total N deposition can create a new productivity of 3.55 mgC m−2 d−1, accounting for 1.3–4.7% of the primary productivity in Xiamen Bay. In light of these results, atmospheric N deposition could have a significant influence on biogeochemistry cycle of nutrients with respect to projected increase of anthropogenic emissions from mobile sources in coastal region.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2020-05-30 , DOI: 10.1007/s10874-020-09405-6
The chemical composition of particulate matter impacts both human health and climate. In this study, the chemical characteristics of particulate matter was measured for four months (November 2016–February 2017) at Varanasi, which is located in the middle of the Indo-Gangetic Basin (IGB). The daily observed mean values of PM 10 and PM 2.5 are 134 ± 48 and 213 ± 80 μg/m 3 , respectively, which exceeds both national and international standards. The average value of PM 2.5 /PM 10 ratio is 0.64 ± 0.16 which indicates a relatively higher fraction of fine particles that are attributed to anthropogenic emission sources (biomass/post-harvest burning) as corroborated by MODIS fire counts and back trajectory analysis. Ion chromatographic measurements showed that SO 4 2− , Cl − , K + , NO 3 − , Na + , Ca 2+ , Mg 2+ are the major ionic species present in the aerosol. Scanning Electron Microscopy with Energy Dispersive X-Ray (SEM–EDX) analysis shows the prevalence of carbon-rich particles at Varanasi which is likely due to biomass burning and other anthropogenic sources.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CHEMISTRY, PHYSICAL 物理化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
2.10 | 8 | Science Citation Index Expanded | Not |